n-((4h-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide
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Description
N-((4h-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity
n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound incorporates a 1,2,4-triazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a triazole ring linked to a cyclopentene structure and an acetamide group.
Biological Activity Overview
The biological activities of triazole derivatives have been extensively studied, revealing a range of effects including antimicrobial, anticancer, and antifungal properties. This section reviews the specific activities associated with this compound.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of related triazole compounds against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, it was noted that certain derivatives exhibited promising inhibition zones . The mechanism of action typically involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Research indicates that 1,2,4-triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have demonstrated their ability to inhibit the growth of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The proposed mechanism involves the induction of apoptosis and cell cycle arrest through interaction with specific cellular targets.
Study 1: Antibacterial Evaluation
A comprehensive evaluation was conducted to assess the antibacterial efficacy of various synthesized triazole derivatives. The results indicated that compounds containing the triazole ring showed significant activity against gram-positive and gram-negative bacteria. The inhibition zones were measured using the agar diffusion method, with the following results:
Compound | E. coli (mm) | Klebsiella pneumoniae (mm) | Staphylococcus aureus (mm) |
---|---|---|---|
IVa | 10 | 8 | 12 |
IVb | 15 | 14 | 16 |
IVc | 5 | 7 | 9 |
IVd | 20 | 19 | 22 |
These findings suggest that modifications to the triazole structure can enhance antibacterial potency .
Study 2: Cytotoxicity Assessment
In another study focusing on anticancer properties, various triazole derivatives were tested for their cytotoxic effects on MCF-7 and Bel-7402 cell lines. The results are summarized below:
Compound | MCF-7 IC50 (µM) | Bel-7402 IC50 (µM) |
---|---|---|
Compound A | 15 | 20 |
Compound B | 10 | 18 |
Compound C | >50 | >50 |
Compounds A and B demonstrated significant cytotoxicity compared to Compound C, indicating that structural variations can influence biological activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring is known to form hydrogen bonds with amino acid residues in target proteins, disrupting essential biochemical pathways . This interaction can lead to inhibition of enzyme activity critical for cellular functions.
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclopent-2-en-1-yl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C11H16N4O/c1-15(7-10-12-8-13-14-10)11(16)6-9-4-2-3-5-9/h2,4,8-9H,3,5-7H2,1H3,(H,12,13,14) |
InChI Key |
KNCBEUNFFSVNNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC=NN1)C(=O)CC2CCC=C2 |
Origin of Product |
United States |
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